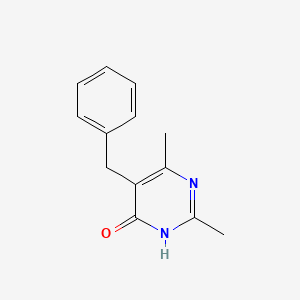

5-Benzyl-2,6-dimethylpyrimidin-4-ol

Description

Significance of Pyrimidine (B1678525) Derivatives in Chemical Sciences

Pyrimidine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a fundamental building block of life, forming the core of the nucleobases uracil, thymine, and cytosine in RNA and DNA. Beyond their biological importance, pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities. These include antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. The versatility of the pyrimidine scaffold allows for extensive chemical modification, enabling the synthesis of large libraries of compounds for drug discovery and materials science.

Overview of Pyrimidin-4-ol Chemistry and its Research Relevance

The pyrimidin-4-ol moiety, also known as a 4-hydroxypyrimidine (B43898), is a key pharmacophore found in numerous biologically active compounds. This structural motif can exist in tautomeric equilibrium with its corresponding pyrimidin-4(3H)-one form. The presence of the hydroxyl group provides a site for further chemical reactions, allowing for the creation of a diverse range of derivatives. Research into pyrimidin-4-ol chemistry is highly relevant as it underpins the development of novel therapeutic agents. For instance, derivatives of pyrimidin-4-ol have been investigated for their potential as enzyme inhibitors, receptor antagonists, and modulators of various cellular pathways.

Rationale for Focused Investigation on 5-Benzyl-2,6-dimethylpyrimidin-4-ol

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the known properties of its constituent parts. The benzyl (B1604629) group, a bulky and lipophilic substituent, can significantly influence the molecule's interaction with biological targets, potentially enhancing its binding affinity and cellular uptake. The dimethyl groups at positions 2 and 6 can impact the compound's solubility, metabolic stability, and steric profile, which are critical parameters in drug design. The combination of these features on the pyrimidin-4-ol scaffold makes this compound a logical target for synthesis and screening in the search for new bioactive molecules. Studies on closely related 5-benzylpyrimidine (B13097380) derivatives have revealed potent antibacterial activities, suggesting a potential avenue of investigation for this compound. nih.gov

Scope and Objectives of Academic Inquiry for the Compound

The academic inquiry into this compound would likely encompass several key areas. The primary objective would be its chemical synthesis, establishing an efficient and scalable route to obtain the pure compound. Following its synthesis, a thorough characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm its structure and stereochemistry.

Subsequent investigations would likely focus on exploring its potential biological activities. This would involve screening the compound against a panel of biological targets, such as enzymes or cell lines, to identify any potential therapeutic applications. For example, based on the activities of related compounds, it could be evaluated for its efficacy as an antibacterial, anticancer, or anti-inflammatory agent. Structure-activity relationship (SAR) studies, where systematic modifications of the benzyl and dimethyl groups are made, would be a crucial next step to optimize any observed activity.

Interactive Data Table: Physicochemical Properties of Core Moieties

| Moiety | Molecular Formula | Molar Mass (g/mol) | General Properties |

|---|---|---|---|

| Pyrimidine | C4H4N2 | 80.09 | Aromatic, basic, water-soluble |

| Toluene (as a proxy for Benzyl group) | C7H8 | 92.14 | Aromatic, nonpolar, volatile |

Research Findings on Related Structures

While direct findings on this compound are limited, research on analogous structures provides valuable insights. For instance, a series of 2,4-diamino-5-benzylpyrimidines were synthesized and showed high in vitro activity against various anaerobic bacteria. nih.gov Another study focused on the synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine, highlighting the diverse biological potential of substituted pyrimidines. researchgate.netresearchgate.net The synthesis of related N-1-benzyl-4-aza-5,6-dimethylbenzimidazole further demonstrates the interest in benzyl-substituted heterocyclic compounds. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

5-benzyl-2,4-dimethyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-9-12(13(16)15-10(2)14-9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKUGUJBUZFHDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)C)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Benzyl 2,6 Dimethylpyrimidin 4 Ol

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 5-Benzyl-2,6-dimethylpyrimidin-4-ol identifies two primary disconnection strategies. The most conventional approach involves breaking the pyrimidine (B1678525) ring, a strategy aligned with classical cyclocondensation reactions like the Pinner synthesis. slideshare.netslideshare.net This [3+3] fragmentation disconnects the molecule into a three-carbon carbonyl component and a nitrogen-containing amidine fragment.

This primary retrosynthetic route identifies 3-benzylpentane-2,4-dione and acetamidine (B91507) as the key precursors. The 3-benzylpentane-2,4-dione provides the carbon backbone at positions 4, 5, and 6, along with the benzyl (B1604629) and one of the methyl substituents. chemsynthesis.comcymitquimica.comnih.gov Acetamidine supplies the N-C-N segment, which forms the N1, C2, and N3 atoms of the ring, as well as the second methyl group.

An alternative disconnection within the same direct synthesis paradigm points to a β-ketoester , such as ethyl 2-benzyl-3-oxobutanoate , as the three-carbon precursor, which would also react with acetamidine. oriprobe.comnih.gov

A second major retrosynthetic strategy focuses on functional group interconversion (FGI). This approach retains the core pyrimidine ring and disconnects the C5-benzyl bond. This suggests a carbon-carbon bond-forming reaction, such as a palladium-catalyzed cross-coupling, as the key final step. The precursors for this route are a halogenated pyrimidine, specifically 5-bromo-2,6-dimethylpyrimidin-4-ol (B1450931) , and a benzylating agent, such as benzylboronic acid .

Direct Synthesis Approaches to the Pyrimidine Ring

The direct formation of the pyrimidine ring is a robust and widely utilized method for synthesizing such heterocyclic systems. This typically involves the condensation of a 1,3-dielectrophilic compound with an amidine.

Cyclocondensation Reactions

The Pinner pyrimidine synthesis is a classic and effective method for creating pyrimidine derivatives from 1,3-dicarbonyl compounds and amidines. slideshare.netmdpi.com In this approach, 3-benzylpentane-2,4-dione is treated with acetamidine, usually in the form of its hydrochloride salt, in the presence of a base such as sodium ethoxide or sodium carbonate. chemicalbook.com The reaction proceeds through a series of condensation and dehydration steps to yield the final aromatic pyrimidine ring directly. chemtube3d.com The reaction is typically performed in a protic solvent like ethanol (B145695). The mechanism involves the initial nucleophilic attack of the amidine on one of the carbonyl groups of the diketone, followed by an intramolecular cyclization and subsequent dehydration to afford the stable pyrimidinol product.

Utilization of Beta-Ketoesters or Beta-Aldehydoesters

A variation of the classical cyclocondensation utilizes a β-ketoester in place of a 1,3-diketone. slideshare.netoriprobe.com For the synthesis of the target molecule, ethyl 2-benzyl-3-oxobutanoate can be condensed with acetamidine. nih.gov This reaction also typically employs a base and is conducted in an alcoholic solvent. The condensation proceeds similarly, but the ester group participates in the cyclization, leading directly to the pyrimidin-4-ol tautomer, which is thermodynamically favored. This method provides a reliable route to 4-hydroxypyrimidines.

Introduction of the Benzyl Moiety and Methyl Substituents

In the context of direct synthesis methodologies, the substituents are introduced as integral parts of the starting materials rather than being added to a pre-formed ring.

The 2-methyl group is sourced from the amidine precursor, acetamidine.

The 6-methyl group originates from one of the acetyl groups of the 1,3-dicarbonyl precursor (either 3-benzylpentane-2,4-dione or ethyl 2-benzyl-3-oxobutanoate).

The 5-benzyl moiety is incorporated by using a pre-benzylated three-carbon synthon. The key precursor, 3-benzylpentane-2,4-dione, can be synthesized via the C-alkylation of pentane-2,4-dione (acetylacetone). This reaction involves treating acetylacetone (B45752) with a base, such as potassium carbonate, to generate an enolate, which then acts as a nucleophile, attacking a benzyl halide (e.g., benzyl bromide) to form the desired C-benzylated diketone. orgsyn.org

Strategic Functional Group Interconversions on the Pyrimidine Scaffold

An alternative to building the ring from scratch is to modify a pre-existing, simpler pyrimidine derivative. This approach is particularly useful for late-stage diversification and can offer a different set of solutions to synthetic challenges.

Substitution Reactions on Pyrimidine Halide Precursors

This powerful strategy involves the formation of a carbon-carbon bond on the pyrimidine ring, most commonly through a palladium-catalyzed cross-coupling reaction. semanticscholar.org The synthesis begins with a readily available starting material, 2,6-dimethylpyrimidin-4-ol, which can be prepared by condensing acetylacetone with urea (B33335). sigmaaldrich.comgoogle.com

The sequence is as follows:

Electrophilic Halogenation: The C5 position of pyrimidin-4-ols is electron-rich and susceptible to electrophilic attack. mostwiedzy.plresearchgate.net Treatment of 2,6-dimethylpyrimidin-4-ol with a halogenating agent like N-Bromosuccinimide (NBS) or bromine in a suitable solvent introduces a bromine atom selectively at the 5-position, yielding 5-bromo-2,6-dimethylpyrimidin-4-ol.

Suzuki Cross-Coupling: The resulting 5-bromopyrimidine (B23866) is an ideal substrate for the Suzuki reaction. mdpi.comwikipedia.org Coupling of 5-bromo-2,6-dimethylpyrimidin-4-ol with benzylboronic acid using a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base (e.g., sodium carbonate or potassium phosphate) in a solvent mixture like dioxane/water, facilitates the formation of the C5-benzyl bond, affording the target molecule, this compound. rsc.orgresearchgate.net

Synthetic Approaches Summary

| Method | Key Precursors | Reaction Type | Notes |

| Direct Cyclocondensation | 3-Benzylpentane-2,4-dione, Acetamidine | Pinner Synthesis | Builds the heterocyclic core in one pot. slideshare.net |

| Direct Cyclocondensation | Ethyl 2-benzyl-3-oxobutanoate, Acetamidine | Pinner-type Synthesis | Variation using a β-ketoester. oriprobe.com |

| Functional Group Interconversion | 2,6-Dimethylpyrimidin-4-ol, Benzylboronic acid | Halogenation followed by Suzuki Coupling | Modifies a pre-existing pyrimidine ring. mostwiedzy.plmdpi.com |

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing this compound, these reactions are particularly useful for introducing the benzyl group at the 5-position of the pyrimidine ring.

A relevant synthetic strategy involves the preparation of a halogenated pyrimidine precursor, such as 2-bromo-4,6-dimethylpyrimidin-5-ol (B13449748), which can then undergo a palladium-catalyzed coupling reaction with a suitable benzylating agent. For instance, a study on the synthesis of related 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) derivatives demonstrated the coupling of 2-bromo-4,6-dimethylpyrimidin-5-ol with a substituted benzyl bromide in the presence of a base. researchgate.net This approach highlights the feasibility of such a transformation for the synthesis of the target compound.

The general reaction mechanism for a palladium-catalyzed cross-coupling, such as a Suzuki or Negishi coupling, typically involves the oxidative addition of the palladium catalyst to the halogenated pyrimidine, followed by transmetalation with the organometallic benzyl reagent and subsequent reductive elimination to yield the final product and regenerate the catalyst.

Optimization of Synthetic Pathways and Reaction Conditions

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically fine-tuned include the choice of solvent, reaction temperature, and the specifics of the catalytic system.

Solvent Effects on Yield and Selectivity

The choice of solvent can significantly influence the outcome of a chemical reaction by affecting the solubility of reactants, the stability of intermediates, and the reaction rate. In the synthesis of heterocyclic compounds, a variety of solvents are often screened to find the optimal medium. For the synthesis of related pyrimidine derivatives, solvents such as dimethylformamide (DMF) have been successfully employed. researchgate.net The polarity and boiling point of the solvent are critical factors. For instance, in a study on the synthesis of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, various solvents were tested, with the best results often obtained in polar aprotic solvents under specific temperature conditions. researchgate.net

Below is a representative table illustrating the effect of different solvents on the yield of a similar heterocyclic synthesis, which can serve as a guide for optimizing the synthesis of this compound.

Table 1: Effect of Solvent on the Yield of a Representative Heterocyclic Synthesis

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | Water | 40 |

| 2 | Ethanol | 65 |

| 3 | Acetonitrile | 70 |

| 4 | Dichloromethane | 55 |

| 5 | Dimethylformamide (DMF) | 85 |

| 6 | Toluene | 60 |

Data is illustrative and based on general findings for similar heterocyclic syntheses.

Temperature and Pressure Optimization

Temperature is a critical parameter in chemical synthesis, directly impacting reaction rates and the formation of byproducts. For many palladium-catalyzed reactions, heating is required to overcome the activation energy barrier. In the synthesis of 2-bromo-4,6-dimethylpyrimidin-5-ol derivatives, a reaction temperature of 80 °C was utilized. researchgate.net The optimal temperature is often determined empirically by running the reaction at various temperatures and analyzing the yield and purity of the product. researchgate.net

Pressure is typically less of a variable in these types of solution-phase reactions unless gaseous reactants are involved or when using sealed-vessel microwave synthesis, where elevated pressures can be achieved, leading to higher reaction temperatures and significantly reduced reaction times.

Catalyst Selection and Loading

The choice of palladium catalyst and its corresponding ligand is paramount for a successful cross-coupling reaction. Different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂) and a wide array of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can be screened to find the most effective combination for a specific substrate pairing. The catalyst loading, typically in the range of 1-5 mol%, is also optimized to ensure an efficient reaction without being wasteful. Lowering the catalyst loading is often a goal in process development to reduce costs and minimize palladium contamination in the final product.

In a study on the synthesis of pyrimido[2,1-b]benzothiazole derivatives, the amount of catalyst was optimized, demonstrating that a specific loading can provide the highest efficiency. rsc.org

Table 2: Optimization of Catalyst Loading for a Representative Heterocyclic Synthesis

| Entry | Catalyst Loading (mg) | Yield (%) |

|---|---|---|

| 1 | 1 | 65 |

| 2 | 2 | 78 |

| 3 | 3 | 88 |

| 4 | 4 | 92 |

| 5 | 5 | 92 |

Data is illustrative and based on general findings for similar heterocyclic syntheses. researchgate.net

Modern Synthetic Techniques Applied to this compound

To further enhance synthetic efficiency, modern techniques are increasingly being applied to the synthesis of heterocyclic compounds.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. semanticscholar.org The use of microwave irradiation can accelerate reactions by efficiently and uniformly heating the reaction mixture.

For the synthesis of pyrimidine derivatives, microwave-assisted methods have been successfully employed. For instance, the synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine (B132427) and aniline (B41778) derivatives was significantly more efficient under microwave conditions compared to conventional heating. semanticscholar.org Similarly, a one-pot multicomponent reaction to form tetrahydropyrimido[4,5-b]quinolines was effectively facilitated by microwave irradiation, highlighting the potential of this technique for the synthesis of complex pyrimidine structures.

A typical microwave-assisted synthesis would involve sealing the reactants in a microwave-safe vessel and irradiating them at a set temperature and power for a short period, often in the range of minutes.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Pyrimidine Derivative

| Method | Reaction Time | Yield (%) |

|---|---|---|

| Conventional Heating | 8 hours | 65 |

| Microwave Irradiation | 15 minutes | 90 |

Data is illustrative and based on general findings for similar pyrimidine syntheses.

Solid-Phase Synthesis Approaches

Solid-phase organic synthesis (SPOS) offers a powerful platform for the generation of heterocyclic compound libraries, and its principles can be adapted for the synthesis of this compound. While a specific solid-phase synthesis for this exact molecule is not extensively documented, the well-established solid-phase Biginelli reaction for the synthesis of dihydropyrimidinones (DHPMs) provides a strong foundation. acs.org

The general strategy involves attaching one of the reactants to a solid support, such as a resin, and then carrying out the reaction in a stepwise manner. For the synthesis of this compound, a potential solid-phase approach could involve the following key steps:

Immobilization of a Reactant: A suitable reactant would be attached to a solid support. For instance, a resin-bound β-ketoester could be employed.

Stepwise Reaction: The immobilized reactant would then be subjected to the subsequent reaction partners. In a possible sequence, the resin-bound β-ketoester could be reacted with an appropriate aldehyde and acetamidine.

Cleavage from the Resin: Following the completion of the cyclization reaction on the solid support, the desired product would be cleaved from the resin to yield the free this compound.

A direct, Lewis acid-catalyzed Biginelli synthesis of 3,4-dihydropyrimidinones has been successfully demonstrated on high-capacity polystyrene macrobeads. acs.org This methodology could be adapted by using a benzyl-substituted β-dicarbonyl compound and acetamidine as the reactants. The use of a split-pool strategy would also allow for the generation of a library of related pyrimidin-4-ols by varying the building blocks in a combinatorial fashion. acs.org

The table below outlines a conceptual solid-phase synthesis strategy based on known methodologies for related compounds.

| Step | Description | Key Reagents and Conditions |

| 1 | Immobilization | Resin (e.g., Merrifield resin), linker, benzylmalonic acid monoester |

| 2 | Activation | Coupling agent (e.g., DCC, HOBt) |

| 3 | Condensation | Acetamidine hydrochloride, suitable solvent (e.g., DMF, THF) |

| 4 | Cyclization | Heat or microwave irradiation |

| 5 | Cleavage | Acidic or photolytic cleavage depending on the linker |

This solid-phase approach offers advantages such as ease of purification, as excess reagents and by-products can be washed away from the resin-bound product.

Scalable Synthetic Routes for Academic and Potential Larger-Scale Research

For academic and potential larger-scale research, scalable synthetic routes that are efficient, cost-effective, and utilize readily available starting materials are paramount. The Biginelli reaction and its modifications are highly suitable for the scalable synthesis of pyrimidine derivatives. wikipedia.orgorganic-chemistry.org

A plausible and scalable route to this compound would involve a one-pot, three-component condensation reaction. The key starting materials for this synthesis would be:

A β-dicarbonyl compound: Benzylacetoacetate or a similar benzyl-substituted β-ketoester.

An aldehyde equivalent: In this case, since the 6-position is substituted with a methyl group, a precursor that can provide this methyl group is needed. The reaction can be envisioned between benzylmalonic acid ester and acetamidine.

A source of the N-C-N fragment: Acetamidine, which would provide the 2-methyl group and the two nitrogen atoms of the pyrimidine ring.

The reaction is typically catalyzed by an acid, which can be a Brønsted or a Lewis acid. wikipedia.org Numerous catalysts have been developed to improve the efficiency and scalability of the Biginelli reaction, including various metal salts, heteropolyacids, and organocatalysts. organic-chemistry.orgichem.mdrsc.orgmdpi.com

The general reaction scheme can be depicted as follows:

The reaction conditions can be optimized to enhance the yield and purity of the final product. Solvent-free conditions and microwave-assisted synthesis have also been reported to accelerate the reaction and improve yields, making the process more environmentally friendly and scalable. nih.govarkat-usa.orgnih.gov

The following table summarizes various catalytic systems that have been successfully employed in Biginelli-type reactions and could be adapted for the synthesis of the target compound.

| Catalyst | Reaction Conditions | Typical Yields (%) | Reference |

| Heteropolyacid-Clay (HPA-Clay) | Solvent-free, 100-120 °C | 85-96 | ichem.md |

| Nickel Chloride Pentahydrate | Reflux in ethanol or grinding | 80-95 | asianpubs.org |

| Montmorillonite-KSF | Solvent-free, microwave irradiation | 82-95 | rsc.org |

| Nano-ZrO2 | Reflux in ethanol | ~90 | mdpi.com |

| Benzyltriethylammonium chloride | Solvent-free | High | arkat-usa.org |

The choice of catalyst and reaction conditions would depend on factors such as cost, availability, and the desired scale of the synthesis. For instance, heterogeneous catalysts like HPA-Clay offer the advantage of easy recovery and reusability, which is beneficial for larger-scale production. ichem.md Grinding methods with catalysts like nickel chloride provide a solvent-free and efficient alternative. asianpubs.org

Following the condensation and cyclization, the product, this compound, would be isolated and purified using standard techniques such as recrystallization or column chromatography.

Structural Elucidation and Physicochemical Aspects of 5 Benzyl 2,6 Dimethylpyrimidin 4 Ol

Tautomerism and Isomerism in Pyrimidin-4-ol Systems

Tautomers are structural isomers that readily interconvert, primarily differing in the location of a proton and the position of double bonds. libretexts.org Pyrimidin-4-ol systems, including 5-Benzyl-2,6-dimethylpyrimidin-4-ol, are classic examples of molecules that exhibit complex tautomeric behavior due to the presence of multiple proton donor and acceptor sites. This phenomenon, known as prototropic tautomerism, involves the migration of a proton and is fundamental to the chemistry of many nitrogen-containing heterocycles. nih.govyoutube.com

The most prominent form of tautomerism in pyrimidin-4-ol derivatives is the keto-enol equilibrium. libretexts.org The molecule can exist as the aromatic hydroxyl (enol) form, this compound, or as one of its non-aromatic keto tautomers, such as 5-Benzyl-2,6-dimethyl-3H-pyrimidin-4-one or 5-Benzyl-2,6-dimethyl-1H-pyrimidin-4-one.

The interconversion between these forms is a dynamic equilibrium that can be catalyzed by either acid or base. masterorganicchemistry.comkhanacademy.org

Acid-catalyzed mechanism: The process involves the protonation of the carbonyl oxygen (in the keto form) or the ring nitrogen, followed by the removal of a proton from a different position to yield the enol form. libretexts.org

Base-catalyzed mechanism: A base abstracts an alpha-hydrogen, leading to the formation of an enolate ion, which is then protonated on the oxygen atom to give the enol. libretexts.org

For most simple ketones and aldehydes, the equilibrium heavily favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org However, several factors can shift this equilibrium.

Factors Influencing Keto-Enol Equilibrium| Factor | Effect on Equilibrium | Rationale |

|---|---|---|

| Aromaticity | Stabilizes the enol form | If the enol form results in an aromatic ring, it is significantly favored. The pyrimidin-4-ol tautomer benefits from the aromaticity of the pyrimidine (B1678525) ring. masterorganicchemistry.com |

| Conjugation | Stabilizes the enol form | Conjugation of the enol's C=C double bond with other π-systems, like the benzyl (B1604629) ring in the target molecule, provides additional stability. masterorganicchemistry.comyoutube.com |

| Solvent Polarity | Favors the more polar tautomer (often the keto form) | Polar solvents can stabilize the larger dipole moment of the keto tautomer through solvation. researchgate.net |

| Intramolecular Hydrogen Bonding | Can stabilize the enol form | The presence of a nearby hydrogen bond acceptor can form a stable six-membered ring with the enol's hydroxyl group, favoring this tautomer. masterorganicchemistry.com |

Beyond the keto-enol exchange, prototropic tautomerism can also occur involving the nitrogen atoms of the pyrimidine ring. nih.gov This type of isomerism, sometimes referred to as annular tautomerism, involves the migration of a hydrogen atom between the two ring nitrogens (N1 and N3) and the exocyclic oxygen. For this compound, this results in two primary keto forms:

1H-keto tautomer: 5-Benzyl-2,6-dimethyl-1H-pyrimidin-4-one, where the proton is on the N1 nitrogen.

3H-keto tautomer: 5-Benzyl-2,6-dimethyl-3H-pyrimidin-4-one, where the proton is on the N3 nitrogen.

The relative stability of these forms is influenced by the substitution pattern on the pyrimidine ring and the surrounding environment. nih.gov

The determination of which tautomer predominates is achieved through a combination of experimental techniques and theoretical calculations.

Experimental Methods:

NMR Spectroscopy: 1H NMR is a powerful tool for studying tautomeric equilibria in solution. The chemical shifts of the N-H protons can distinguish between the 1H- and 3H-keto forms. For example, in a study of a related compound, 2-amino-5,6-dimethylpyrimidin-4-one, two distinct tautomeric forms were identified in the solid state. nih.gov

IR Spectroscopy: The stretching frequencies of C=O (keto) and O-H (enol) bonds provide clear signatures for identifying the dominant tautomer. nih.gov

UV-Vis Spectroscopy: Changes in electronic conjugation between tautomers lead to different absorption spectra, allowing for the study of the equilibrium in different solvents. researchgate.net

Theoretical Methods:

Ab initio and DFT Calculations: Quantum chemical calculations are used to estimate the relative energies and stabilities of the different tautomers in the gas phase and in solution. wayne.edu These studies consistently show that while the enol form may be more stable in the gas phase for some simple systems like 2-hydroxypyridine, the keto form is generally favored in condensed phases for pyrimidin-4-ones. researchgate.netwayne.edu For uracil, which contains the pyrimidinone core, the diketo form is significantly more stable than the dienol form. nih.gov

In the solid state, pyrimidin-4-one derivatives show a strong preference for the keto tautomer, as evidenced by numerous crystal structures in the Cambridge Structural Database. nih.gov

Conformational Analysis of the Benzyl and Pyrimidine Moieties

Conformational analysis of this compound involves understanding the spatial arrangement of the benzyl group relative to the pyrimidine ring. The key degree of freedom is the rotation around the C-C single bond connecting the benzyl C7 and the pyrimidine C5.

The orientation of the benzyl ring is influenced by steric and electronic factors. Steric hindrance between the ortho-hydrogens of the benzyl group and the methyl group at the C6 position of the pyrimidine ring can restrict free rotation. The molecule will likely adopt a conformation that minimizes these steric clashes, resulting in the benzyl ring being twisted out of the plane of the pyrimidine ring. In the crystal structure of a related compound, 2-(benzylsulfanyl)-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole, the phenyl ring was found to be significantly rotated with respect to the heterocyclic ring. nih.gov This non-planar conformation is a common feature in benzyl-substituted heterocyclic systems.

Crystal Structure Analysis of this compound and Related Analogues

While specific crystal structure data for this compound is not publicly available, analysis of closely related pyrimidine analogues provides significant insight into the expected molecular geometry and intermolecular interactions.

X-ray diffraction is the definitive method for determining the three-dimensional structure of molecules in the solid state. vensel.org Studies on analogous compounds, such as 2-amino-5,6-dimethylpyrimidin-4-one, reveal key structural features that are likely to be present in the target molecule. nih.gov

In the solid state, these molecules are held together by a network of hydrogen bonds. For pyrimidin-4-one tautomers, the N-H group acts as a hydrogen bond donor, and the carbonyl oxygen (C=O) acts as a strong acceptor. This typically leads to the formation of hydrogen-bonded dimers or chains, which are a defining feature of their crystal packing. nih.gov

The crystal structure of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, another benzyl-substituted pyrimidine, demonstrates that the packing is stabilized by extensive intermolecular N-H···N and N-H···O hydrogen bonds, forming a robust three-dimensional network. vensel.org The molecular structure itself is stabilized by intramolecular hydrogen bonds. vensel.org

The table below presents representative crystallographic data for a closely related analogue, highlighting the expected geometry.

Crystallographic Data for N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide[ vensel.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEaOvUwmPDdcMlMviDVq1eeS8eTvhXGlr9CucieCaUCXSXEuaE3frNiSY_RGk91TpybnLGlwXLoKeI_YMvQdDqB0YwXTy5ytGzvnDCRveFj4FWSdtreA3F72ACmDM0T7PeuzcRWdlqp7UUirzXJeLeR5Y4%3D)]| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Unit Cell Dimensions | a = 8.5657(5) Å, b = 9.3203(5) Å, c = 18.2134(10) Å |

| Unit Cell Angles | α = 90°, β = 91.540(4)°, γ = 90° |

| Molecules per Unit Cell (Z) | 4 |

| Key Interactions | Intramolecular N-H···S, C-H···N, C-H···O; Intermolecular N-H···N, N-H···O hydrogen bonds |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, π-π Stacking)

The intermolecular forces in crystalline this compound are expected to be dominated by a combination of strong hydrogen bonding and weaker π-π stacking interactions. These interactions dictate the molecular assembly in the solid state, influencing properties such as melting point, solubility, and polymorphism.

Hydrogen Bonding Networks:

The primary and most significant intermolecular interaction in this compound is hydrogen bonding. The molecule possesses a hydroxyl group (-OH) at the 4-position and nitrogen atoms within the pyrimidine ring, which can act as both hydrogen bond donors and acceptors.

Pyrimidinone scaffolds, such as the one present in the title compound, are well-known for their propensity to form robust hydrogen bonds. acs.orgsemanticscholar.org It is anticipated that the most prominent hydrogen bond will be an N-H···O interaction, where the hydroxyl group's hydrogen atom forms a bond with a nitrogen atom of an adjacent pyrimidine ring, or an O-H···N interaction. Studies on similar pyrimidinone structures have shown that these N-H···O hydrogen bonds are a predominant feature, with average interaction energies around -16.55 kcal/mol. acs.orgsemanticscholar.org

π-π Stacking:

The presence of two aromatic rings, the pyrimidine core and the benzyl substituent, introduces the possibility of π-π stacking interactions. These non-covalent interactions are a result of electrostatic and van der Waals forces between the electron clouds of the aromatic systems. rsc.org

In the solid state, molecules of this compound are expected to arrange themselves to facilitate these interactions. The stacking can occur between the pyrimidine rings of adjacent molecules, between the phenyl rings of the benzyl groups, or even between a pyrimidine ring and a phenyl ring. The geometry of this stacking is typically offset or "slip-stacked" to minimize steric repulsion. rsc.org The presence of both electron-donating methyl groups and the benzyl group can influence the electronic distribution within the pyrimidine ring, which in turn affects the nature and strength of the π-π stacking. rsc.org While generally weaker than hydrogen bonds, these π-π interactions play a crucial role in the stabilization of the three-dimensional crystal lattice. researchgate.netnih.gov

The interplay between the strong, directional hydrogen bonds and the weaker, more diffuse π-π stacking interactions will ultimately determine the final crystal structure of this compound.

Chemical Reactivity and Transformation Pathways of 5 Benzyl 2,6 Dimethylpyrimidin 4 Ol

Reactivity of the Pyrimidine (B1678525) Ring System

The pyrimidine nucleus is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes it generally resistant to electrophilic substitution but prone to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen atoms (positions 2, 4, and 6).

Electrophilic Substitution Reactions

Electrophilic substitution on the pyrimidine ring is generally disfavored due to the deactivating effect of the two ring nitrogen atoms. However, the presence of activating groups, such as the hydroxyl group at C-4 and the methyl groups at C-2 and C-6 in 5-Benzyl-2,6-dimethylpyrimidin-4-ol, can facilitate such reactions, primarily at the electron-rich C-5 position.

Another important electrophilic substitution is nitration. Studies on the nitration of 2-substituted pyrimidine-4,6-diones have demonstrated that these compounds can undergo nitration at the C-5 position to furnish 5,5-gem-dinitropyrimidine-4,6-diones in high yields when treated with nitric acid in sulfuric acid. mdpi.com

| Reaction Type | Reagents and Conditions | Product | Yield | Reference |

| Vilsmeier-Haack | POCl₃, DMF, Benzene (B151609), reflux 6h | 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde | - | mdpi.com |

| Nitration | HNO₃, H₂SO₄ | 5,5-gem-dinitropyrimidine-4,6-diones | High | mdpi.com |

Table 1: Examples of Electrophilic Substitution Reactions on Similar Pyrimidine Scaffolds

Nucleophilic Substitution/Addition Reactions

Nucleophilic substitution is a more characteristic reaction of the pyrimidine ring, especially at the C-2, C-4, and C-6 positions, which are electron-deficient. For a nucleophilic substitution to occur on this compound, the hydroxyl group at the C-4 position would first need to be converted into a better leaving group, such as a halogen. The resulting 4-chloro-2,6-dimethyl-5-benzylpyrimidine would then be susceptible to displacement by various nucleophiles.

The reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with various anilines under microwave conditions has been shown to produce a series of 2-anilinopyrimidines. researchgate.net This highlights the feasibility of nucleophilic aromatic substitution on a closely related scaffold. Similarly, the amination of 4,6-dichloropyrimidine (B16783) with adamantane-containing amines has been reported, further demonstrating the susceptibility of chloro-substituted pyrimidines to nucleophilic attack. nih.gov

The reaction of 2-amino-4,6-dichloropyrimidine (B145751) with a variety of amines in the presence of triethylamine (B128534) has been used to synthesize a range of 2-aminopyrimidine (B69317) derivatives in good to excellent yields. nih.gov This solvent-free and catalyst-free method underscores the inherent reactivity of the chloropyrimidine system towards nucleophiles.

Furthermore, the reaction of 4-chloro-2,6-dimethylpyrimidine (B189592) with thiolates, such as in the reaction with 2-mercaptobenzothiazole, would be expected to yield the corresponding thioether derivative. The synthesis of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-N-(4-methyl-pyridin-2-yl)acetamide from 2-thio-4,6-dimethylpyrimidine and 2-chloro-N-(5-methylpyridin-2-yl)acetamide illustrates the formation of a C-S bond at the C-2 position. nih.gov

| Nucleophile | Reagents and Conditions | Product Type | Reference |

| Anilines | Microwave irradiation | 2-Anilinopyrimidines | researchgate.net |

| Adamantane-containing amines | Pd(0)/DavePhos catalyst | 4,6-Diaminopyrimidines | nih.gov |

| Various amines | Triethylamine, 80-90 °C | 2-Aminopyrimidine derivatives | nih.gov |

| Thiolates | Refluxing ethanol (B145695) | Thioether derivatives | nih.gov |

Table 2: Examples of Nucleophilic Substitution Reactions on Related Pyrimidine Systems

Reactions Involving the Hydroxyl Group

The hydroxyl group at the C-4 position of this compound is a key site for chemical transformations, allowing for the synthesis of a variety of derivatives. It can undergo O-alkylation and O-acylation to form ether and ester analogues, respectively.

O-Alkylation and O-Acylation Reactions

O-alkylation of hydroxypyrimidines can be achieved using various alkylating agents, typically in the presence of a base. For instance, the synthesis of 4-alkoxypyridines has been accomplished by reacting 4-chloropyridine (B1293800) hydrochloride with the corresponding alcohol in DMSO with powdered NaOH. organic-chemistry.org While this is a pyridine (B92270) system, the principle of nucleophilic substitution of a halide by an alkoxide is transferable to the synthesis of alkoxy-pyrimidines from their chloro-derivatives.

O-acylation can be carried out using acylating agents like acyl chlorides or anhydrides. These reactions convert the hydroxyl group into an ester functionality.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| O-Alkylation | Alcohol, NaOH, DMSO | Alkoxy derivative | organic-chemistry.org |

| O-Acylation | Acyl chloride or anhydride (B1165640) | Acyloxy derivative | researchgate.net |

Table 3: General Conditions for O-Alkylation and O-Acylation of Hydroxypyrimidines

Derivatization to Ether and Ester Analogues

The synthesis of ether derivatives of pyrimidines often proceeds via the corresponding chloropyrimidine. For example, 2,4-diamino-6-chloropyrimidine can be reacted with the sodium salt of an alcohol to yield the corresponding ether. mdpi.com This indicates that 4-chloro-2,6-dimethyl-5-benzylpyrimidine could serve as a versatile intermediate for the synthesis of a wide array of 4-alkoxy derivatives.

Ester derivatives can be synthesized through the reaction of the hydroxypyrimidine with an appropriate acylating agent. The resulting acyloxy group can modify the properties of the parent molecule and can also serve as a protecting group or be a target for further chemical transformations.

Reactivity at the Nitrogen Atoms

N-alkylation of pyrimidines can occur, often in competition with O-alkylation in hydroxypyrimidines. The site of alkylation (N vs. O) can be influenced by factors such as the alkylating agent, the solvent, and the presence of substituents on the pyrimidine ring. For example, the alkylation of 2-amino-6-methylpyrimidin-4-one with various alkyl halides can lead to a mixture of N3- and O4-alkylated products depending on the reaction conditions. google.com

N-acylation is another possible transformation at the ring nitrogen atoms, although it is generally less common than N-alkylation for pyrimidines. Reagents such as N-acyl-N-(pentafluorophenyl)methanesulfonamides have been developed for the chemoselective N-acylation of various substrates. researchgate.net

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halide, base | N-alkylated pyrimidine | google.com |

| N-Acylation | N-acyl-N-(pentafluorophenyl)methanesulfonamide | N-acylated pyrimidine | researchgate.net |

Table 4: Examples of Reactions at the Nitrogen Atoms of Pyrimidine Derivatives

N-Alkylation and N-Acylation Reactions.

N-alkylation and N-acylation are fundamental transformations for modifying the pyrimidine core, often yielding derivatives with altered biological and physical properties. In the case of this compound, these reactions can theoretically occur at two primary sites: the nitrogen atom (N1 or N3) of the pyrimidine ring and the exocyclic oxygen atom of the tautomeric keto form. The regioselectivity of these reactions is influenced by several factors, including the nature of the alkylating or acylating agent, the reaction conditions (such as the base and solvent used), and the electronic properties of the pyrimidine ring itself.

N-Alkylation:

The alkylation of pyrimidin-4-one systems can lead to a mixture of N- and O-alkylated products. The generation of the isatin (B1672199) anion with various bases, followed by treatment with an alkylating agent like an alkyl halide or sulfate, is a common method. nih.gov The choice of base and solvent can significantly impact the reaction's outcome. For instance, microwave-assisted N-alkylation of isatin using potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in a minimal amount of a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP) has been shown to be an efficient method, offering reduced reaction times and higher yields compared to conventional heating. nih.gov

Studies on related pyrimidin-2(1H)-ones have shown that the substituent at the 6-position can direct the selectivity towards either N- or O-alkylation. google.com This suggests that the 2,6-dimethyl substitution pattern in this compound would likely influence the regioselectivity of its alkylation.

N-Acylation:

N-acylation of pyrimidine and purine (B94841) nucleosides can be achieved using activated acid derivatives. ekb.eg A common method involves the use of acyl chlorides or anhydrides in the presence of a base. For less reactive amines, more reactive acylating agents or catalytic activation may be necessary. For example, solid-supported 4-hydroxy-3-nitrobenzophenone (B1615346) esters have been used for the N-acylation of weakly nucleophilic heterocyclic amines. researchgate.net The acylation of 2-amino-4-hydroxypyrimidines is influenced by the steric bulk of both the pyrimidine substituent and the acylating agent. scilit.com

The table below summarizes potential conditions for N-alkylation and N-acylation of this compound based on reactions of analogous compounds.

| Reaction Type | Reagent | Catalyst/Base | Solvent | Conditions | Expected Product(s) |

| N-Alkylation | Alkyl Halide (e.g., CH3I) | K2CO3 or Cs2CO3 | DMF or NMP | Microwave irradiation | N-alkylated and/or O-alkylated pyrimidine |

| N-Acylation | Acyl Chloride (e.g., Acetyl Chloride) | Pyridine or Triethylamine | Dichloromethane | Room Temperature | N-acylated and/or O-acylated pyrimidine |

Transformations of the Benzyl (B1604629) Substituent.

The benzyl group at the 5-position of the pyrimidine ring provides additional sites for chemical modification, namely the aromatic phenyl ring and the benzylic methylene (B1212753) group.

The phenyl ring of the benzyl substituent can undergo electrophilic aromatic substitution reactions. masterorganicchemistry.comyoutube.com The pyrimidinyl group, being an electron-withdrawing system, is expected to act as a deactivating group and a meta-director for electrophilic attack on the attached phenyl ring. This is because the electron-deficient nature of the pyrimidine ring reduces the nucleophilicity of the phenyl ring. youtube.com Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur primarily at the meta-position of the phenyl ring relative to the point of attachment of the pyrimidine moiety.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4). youtube.comyoutube.com

Halogenation: Using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3). youtube.comyoutube.com

Friedel-Crafts Acylation: Using an acyl chloride (RCOCl) or acid anhydride ((RCO)2O) with a Lewis acid catalyst like AlCl3. youtube.com

The benzylic methylene group (-CH2-) is susceptible to oxidation due to the stability of the resulting benzylic radical or carbocation intermediates. Oxidation of the benzylic methylene group can lead to the formation of a ketone (5-benzoyl-2,6-dimethylpyrimidin-4-ol). Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4).

Ring Transformations and Rearrangement Reactions.

The pyrimidine ring, particularly when activated or under certain reaction conditions, can undergo various transformations leading to the formation of other heterocyclic systems. These reactions often involve nucleophilic attack on the pyrimidine ring, followed by ring-opening and subsequent recyclization.

For instance, pyrimidine derivatives have been known to undergo ring contraction to form pyrazole (B372694) or imidazole (B134444) rings. mdpi.com In one reported case, a pyrimidine ring was found to contract to an imidazole ring through a metabolic pathway involving N-oxidation, ring-opening, elimination of a carbon atom, and subsequent ring closure. mdpi.com The quaternization of a nitrogen atom in the pyrimidine ring can enhance its reactivity towards nucleophiles, facilitating ring transformations under milder conditions.

Synthesis of Complex Derivatives and Polycyclic Systems from this compound.

This compound serves as a versatile scaffold for the synthesis of more complex molecules, including fused heterocyclic systems with potential pharmacological activities. The presence of multiple reactive sites allows for a variety of synthetic manipulations.

Synthesis of Pyrrolo[2,3-d]pyrimidines:

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a key structural motif in many biologically active compounds. scielo.org.mx The synthesis of these fused systems often involves the construction of the pyrrole (B145914) ring onto a pre-existing pyrimidine core. One common approach involves the reaction of a 6-aminopyrimidine derivative with an α-haloketone or a related three-carbon synthon. While this compound does not have a 6-amino group, it could potentially be converted to a 4-chloro derivative, which can then be substituted with an amino group to serve as a precursor. Alternatively, multicomponent reactions involving a β-dicarbonyl compound, an aldehyde, and an aminopyrimidine can also lead to the formation of pyrrolo[2,3-d]pyrimidines. researchgate.net

Synthesis of Pyrimido[4,5-d]pyrimidines:

The pyrimido[4,5-d]pyrimidine (B13093195) ring system can be constructed from 5-substituted pyrimidine precursors. A common synthetic strategy involves the reaction of a 5-aminopyrimidine (B1217817) derivative with a one-carbon synthon, such as formamide (B127407) or an orthoformate, to form the second pyrimidine ring. Alternatively, a 5-acylpyrimidine can be condensed with a reagent like urea (B33335) or guanidine. For example, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has been used as a binucleophile in reactions with aldehydes and primary amines to construct the pyrimido[4,5-d]pyrimidine skeleton.

Advanced Spectroscopic Characterization Techniques for 5 Benzyl 2,6 Dimethylpyrimidin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. Through a suite of one- and two-dimensional experiments, it is possible to map out the complete atomic connectivity and spatial arrangement of 5-Benzyl-2,6-dimethylpyrimidin-4-ol.

¹H NMR and ¹³C NMR for Assignment of Resonances

One-dimensional ¹H and ¹³C NMR spectra provide the initial and fundamental information regarding the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the integration of ¹H NMR signals reveals the relative number of protons, and coupling patterns (multiplicity) delineate the neighboring protons.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, the methyl protons on the pyrimidine (B1678525) ring, and the proton on the pyrimidine ring itself. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

The ¹³C NMR spectrum will display signals corresponding to each unique carbon atom. The chemical shifts will differentiate the aromatic carbons, the benzylic carbon, the methyl carbons, and the carbons of the pyrimidine ring, including the carbonyl carbon which typically appears at a significantly downfield shift.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| Benzyl-CH₂ | ~3.8 | s | ~35 |

| Pyrimidine-CH₃ (x2) | ~2.3 | s | ~20 |

| Benzyl-Ar-H (ortho) | ~7.2 | d | ~129 |

| Benzyl-Ar-H (meta) | ~7.3 | t | ~128 |

| Benzyl-Ar-H (para) | ~7.25 | t | ~126 |

| Pyrimidine-OH | Variable | br s | - |

| Pyrimidine-C=O | - | - | ~165 |

| Pyrimidine-C-CH₃ (x2) | - | - | ~160 |

| Pyrimidine-C-Benzyl | - | - | ~110 |

| Benzyl-Ar-C (ipso) | - | - | ~140 |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, and 'br s' denotes broad singlet.

Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the resonances observed in 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between the coupled aromatic protons of the benzyl group, helping to assign their specific positions (ortho, meta, para).

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.org This is instrumental in assigning the carbon signals based on their attached protons. For example, the signal for the benzylic methylene protons in the ¹H spectrum will correlate with the benzylic carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. wikipedia.org This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. For instance, HMBC would show correlations from the benzylic protons to the ipso-carbon of the phenyl ring and to the C5 carbon of the pyrimidine ring, confirming the benzyl group's attachment point. Correlations from the methyl protons to the C2 and C6 carbons of the pyrimidine ring would further solidify the structure.

Nuclear Overhauser Effect (NOE) Studies for Proximity Relationships

The Nuclear Overhauser Effect (NOE) is a phenomenon where the saturation of one nuclear spin population by radiofrequency irradiation results in a change in the intensity of NMR lines of other spins that are spatially close. wikipedia.org NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), provide information about through-space proximity of atoms, which is invaluable for determining stereochemistry and conformation. wikipedia.org

In the context of this compound, a NOESY experiment could reveal correlations between the benzylic protons and the ortho-protons of the phenyl ring, as well as with the methyl groups on the pyrimidine ring, depending on the molecule's preferred conformation. This data helps to understand the three-dimensional arrangement of the benzyl group relative to the pyrimidine ring.

Dynamic NMR Spectroscopy for Tautomeric and Conformational Studies

Pyrimidin-4-one systems can exist in tautomeric forms, primarily the keto (pyrimidin-4-one) and enol (pyrimidin-4-ol) forms. Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at different temperatures, can be used to study the equilibrium and kinetics of such tautomeric exchanges. If the exchange rate is within the NMR timescale, changes in the spectra, such as peak broadening or coalescence, can be observed as the temperature is varied. This allows for the determination of the thermodynamic and kinetic parameters of the tautomerization process.

Furthermore, DNMR can be employed to study conformational dynamics, such as the rotation of the benzyl group around the C-C single bond. By analyzing the changes in the NMR spectra with temperature, the energy barrier to this rotation can be calculated.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. fiveable.me While IR spectroscopy measures the absorption of infrared radiation corresponding to vibrational transitions with a change in dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that cause a change in the molecule's polarizability. scribd.com

Identification of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound will exhibit characteristic bands corresponding to its various functional groups. These vibrational signatures serve as a molecular fingerprint and confirm the presence of specific structural motifs.

Table 2: Characteristic IR and Raman Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| O-H (hydroxyl) | Stretching | 3200-3600 (broad) | IR |

| C-H (aromatic) | Stretching | 3000-3100 | IR, Raman |

| C-H (aliphatic) | Stretching | 2850-3000 | IR, Raman |

| C=O (keto tautomer) | Stretching | 1650-1700 | IR |

| C=N (pyrimidine ring) | Stretching | 1550-1650 | IR, Raman |

| C=C (pyrimidine ring) | Stretching | 1450-1600 | IR, Raman |

| C=C (aromatic ring) | Stretching | 1400-1500 | IR, Raman |

| C-O (enol tautomer) | Stretching | 1200-1300 | IR |

The presence of a strong, broad absorption band in the 3200-3600 cm⁻¹ region of the IR spectrum would be indicative of the O-H stretching vibration of the hydroxyl group, supporting the pyrimidin-4-ol tautomer. Conversely, a strong absorption around 1650-1700 cm⁻¹ would suggest the presence of the C=O group of the keto tautomer. The C-H stretching vibrations of the aromatic and aliphatic groups will appear in their respective characteristic regions. The various C=C and C=N stretching vibrations of the pyrimidine and phenyl rings will provide further structural confirmation. rsc.orgtheaic.org Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C=C bonds, which are often weak in the IR spectrum. fiveable.me

By combining the detailed information from this array of spectroscopic techniques, a complete and unambiguous structural and dynamic profile of this compound can be established.

Elucidation of Tautomeric Forms via Vibrational Signatures

Derivatives of 4-hydroxypyrimidine (B43898), including this compound, can exist in tautomeric forms: the enol form (pyrimidin-4-ol) and the keto form (pyrimidin-4-one). While these forms can interconvert in solution, studies on similar molecules show a strong preference for the keto tautomer in the solid state. nih.gov Vibrational spectroscopy, particularly Infrared (IR) and Raman spectroscopy, is a powerful tool for distinguishing between these tautomers by identifying their unique vibrational signatures.

The primary distinction lies in the characteristic stretching frequencies of the O-H group (in the enol form) versus the C=O group (in the keto form). The IR spectrum of the enol tautomer would be characterized by a broad absorption band for the O-H stretch, typically in the 3200-3600 cm⁻¹ region, and a C=N stretching vibration. Conversely, the keto tautomer would exhibit a strong absorption band for the C=O stretch, usually found between 1650-1700 cm⁻¹, and an N-H stretching band. nih.govnih.gov Analysis of the vibrational spectra allows for the definitive identification of the predominant tautomeric form of the compound under specific conditions. ekb.eg

Table 1: Key Vibrational Frequencies for Tautomer Identification

| Functional Group | Vibrational Mode | Tautomeric Form | Characteristic Wavenumber (cm⁻¹) |

| O-H | Stretching | Enol | 3200 - 3600 |

| C=O | Stretching | Keto | 1650 - 1700 |

| N-H | Stretching | Keto | 3300 - 3500 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. researchgate.net For this compound, MS analysis would confirm the molecular weight corresponding to its chemical formula, C₁₃H₁₄N₂O.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the exact elemental formula of the compound. For instance, HRMS can distinguish this compound from other isomeric compounds or molecules with the same nominal mass but different elemental compositions, thereby confirming its unique chemical formula. sapub.org

In mass spectrometry, particularly under electron impact (EI) or collision-induced dissociation (CID) conditions, the molecular ion of this compound undergoes characteristic fragmentation. nih.govgre.ac.uk The analysis of these fragmentation pathways provides valuable structural information. sphinxsai.com

A primary and highly characteristic fragmentation event would be the cleavage of the benzylic C-C bond, resulting in the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. This is a very common fragmentation for benzyl-substituted compounds. Another significant fragmentation pathway involves the decomposition of the pyrimidine ring itself. sapub.orgsphinxsai.com This can occur through the loss of small, stable neutral molecules such as HCN or CO, leading to various fragment ions that help to piece together the structure of the heterocyclic core.

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Plausible Origin |

| 214 | [C₁₃H₁₄N₂O]⁺ | Molecular Ion (M⁺) |

| 123 | [M - C₇H₇]⁺ | Loss of the benzyl group |

| 91 | [C₇H₇]⁺ | Tropylium ion from benzyl group cleavage |

| 77 | [C₆H₅]⁺ | Phenyl cation from further fragmentation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic transitions. uzh.ch The chromophores in this compound are the pyrimidine ring and the benzyl group's benzene (B151609) ring. The UV-Vis spectrum is expected to show absorptions corresponding to π→π* and n→π* electronic transitions. acs.org

The π→π* transitions, which are typically high-intensity, arise from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic systems. The n→π* transitions are generally of lower intensity and result from the excitation of an electron from a non-bonding orbital (on the nitrogen or oxygen atoms) to a π* antibonding orbital. researchgate.net The solvent environment can influence the position and intensity of these absorption bands. researchgate.net For pyrimidine derivatives, detection wavelengths are often found in the 200-400 nm range. nih.gov

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Chromophore | Expected Intensity |

| π → π | π → π | Pyrimidine and Benzene Rings | High |

| n → π | n → π | N, O atoms in Pyrimidine Ring | Low |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)

The parent compound, this compound, is achiral and therefore will not exhibit a signal in Circular Dichroism (CD) spectroscopy. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a technique exclusively used for the analysis of chiral molecules.

However, if a chiral center were introduced into the molecule, for example, by creating a derivative with a chiral substituent, CD spectroscopy would become an invaluable tool. For such chiral derivatives, CD spectroscopy could be used to determine the absolute configuration of the enantiomers. This is often achieved by comparing the experimentally measured CD spectrum with a theoretically calculated spectrum generated using computational methods like Density Functional Theory (DFT). mit.edu This approach provides a rapid and reliable method for assigning the stereochemistry of chiral molecules without the need for crystallization and X-ray analysis. mit.edu

Computational and Theoretical Investigations of 5 Benzyl 2,6 Dimethylpyrimidin 4 Ol

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 5-Benzyl-2,6-dimethylpyrimidin-4-ol. These theoretical methods model the molecule's electronic distribution and energy to determine its most stable three-dimensional arrangement and predict its spectroscopic signatures.

The investigation of molecules like this compound heavily relies on Density Functional Theory (DFT) and ab initio quantum chemistry methods. nih.govnih.gov DFT, particularly with hybrid functionals like B3LYP, has become a standard approach due to its excellent balance of computational cost and accuracy for organic molecules. researchgate.netreddit.com This method is effective for predicting thermochemical properties. reddit.com Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC2), while more computationally intensive, offer higher levels of theory and are often used for benchmarking results. nih.gov

For a molecule of this size and complexity, basis sets such as 6-31G(d,p) or the more extensive 6-311++G(d,p) are commonly employed to achieve reliable results for geometry, energy, and spectroscopic properties. scielo.org.zaresearchgate.netnih.gov These basis sets include polarization and diffuse functions, which are crucial for accurately describing the electronic structure, especially in systems with heteroatoms and potential for hydrogen bonding.

A critical first step in any computational analysis is geometry optimization. nih.govscielo.org.za This process involves finding the minimum energy structure of the molecule, which corresponds to its most stable conformation in the gas phase. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest electronic energy.

The presence of the flexible benzyl (B1604629) group introduces conformational complexity. The rotation around the C-C single bond connecting the benzyl and pyrimidine (B1678525) rings leads to different spatial arrangements (conformers). A conformational energy landscape can be mapped by systematically rotating this dihedral angle and calculating the energy of each resulting conformer. This landscape identifies the global minimum energy conformer as well as other local minima and the energy barriers separating them, providing a comprehensive picture of the molecule's flexibility.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Keto Tautomer)

This table presents hypothetical data representative of what a DFT B3LYP/6-31G(d,p) calculation would yield. Actual values would require a specific computational study.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C4=O | 1.245 |

| N1-C2 | 1.380 | |

| C5-C(benzyl) | 1.510 | |

| N1-H | 1.015 | |

| **Bond Angles (°) ** | N1-C6-C5 | 118.5 |

| C4-N3-C2 | 122.0 | |

| C6-C5-C(benzyl) | 121.0 | |

| Dihedral Angle (°) | C6-C5-C(benzyl)-C(aromatic) | 75.0 |

Computational methods are invaluable for predicting and interpreting spectroscopic data.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts (¹H and ¹³C). scielo.org.zanih.gov By computing the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained. These calculated values, when compared to experimental data, help confirm the molecular structure and assign specific signals to individual atoms. nih.gov

IR Spectra: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. scielo.org.za Each calculated frequency corresponds to a specific vibrational mode (e.g., stretching, bending). These frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental FT-IR spectra. scielo.org.za This analysis allows for the unambiguous assignment of absorption bands to functional groups, such as the C=O stretch in the keto tautomer or the O-H stretch in the enol form.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic transitions and UV-Vis absorption spectra. researchgate.netresearchgate.net This method calculates the excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λ_max). Analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the nature of the electronic excitations. nih.gov

Table 2: Illustrative Calculated vs. Expected Experimental Spectroscopic Data

This table presents hypothetical data representative of a typical computational study. Actual values would require a specific computational study.

| Spectrum | Parameter | Calculated Value | Expected Experimental Range |

| ¹H NMR | H (N1-H) | 11.5 ppm | 11.0-12.0 ppm |

| H (Benzyl CH₂) | 3.8 ppm | 3.7-4.0 ppm | |

| ¹³C NMR | C4 (C=O) | 165.0 ppm | 160-170 ppm |

| C (Benzyl CH₂) | 40.0 ppm | 38-42 ppm | |

| IR | ν (N1-H) | 3150 cm⁻¹ | ~3100 cm⁻¹ (broad) |

| ν (C=O) | 1680 cm⁻¹ | 1670-1690 cm⁻¹ | |

| UV-Vis | λ_max | 275 nm | 270-285 nm |

Prediction of Tautomeric Forms and Relative Stabilities

A crucial aspect of 4-hydroxypyrimidine (B43898) derivatives is their ability to exist in different tautomeric forms, primarily the keto (pyrimidinone) and enol (hydroxypyrimidine) forms. nih.gov For this compound, the equilibrium between the 4-keto (pyrimidin-4(3H)-one) and 4-hydroxy (pyrimidin-4-ol) tautomers is of key interest.

Quantum chemical calculations can accurately predict the relative stabilities of these tautomers by computing their total electronic energies. researchgate.net For similar pyrimidine systems, studies have shown that the keto form is generally more stable than the enol form in the gas phase. acs.orgnih.gov The energy difference is a critical parameter that determines the equilibrium population of each tautomer.

Furthermore, the energy profile for the interconversion reaction (proton transfer) can be mapped. This involves identifying the transition state structure connecting the two tautomers and calculating its energy. The resulting energy barrier, or activation energy, provides information on the kinetic stability of each form and the rate at which they interconvert. nih.gov

The relative stability of tautomers can be significantly influenced by the surrounding environment. nih.gov Solvent effects are modeled computationally using methods like the Polarizable Continuum Model (PCM). researchgate.netnih.gov This approach treats the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in solution.

Polar solvents often stabilize the more polar tautomer to a greater extent. In many hydroxypyrimidine systems, while the keto form is more stable in the gas phase, the energy difference between tautomers can change in solvents of varying polarity. researchgate.net For example, a polar protic solvent might stabilize the keto form through hydrogen bonding to the carbonyl oxygen, while also being able to stabilize the hydroxyl group of the enol form. Computational studies can quantify these interactions and predict how the tautomeric equilibrium shifts in different solvents.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Conformational Flexibility in Solution and Gas Phase

No studies were found that investigated the conformational flexibility of this compound in either the solution or gas phase through molecular dynamics simulations. This type of study would typically involve simulating the movement of the atoms of the molecule over time to understand its different possible three-dimensional shapes (conformers) and the energy barriers between them.

Simulation of Intermolecular Interactions

There is no available research on the simulation of intermolecular interactions of this compound. Such simulations would provide insight into how molecules of this compound interact with each other in a condensed phase, which can influence its physical properties.

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Attributes

No QSPR studies for this compound were identified in the searched literature. QSPR studies aim to create mathematical models that relate the chemical structure of a compound to its physical, chemical, or thermodynamic properties. These models can then be used to predict the properties of other, similar compounds.

Applications of 5 Benzyl 2,6 Dimethylpyrimidin 4 Ol in Chemical Science

Role as a Versatile Synthetic Building Block in Organic Chemistry

In the realm of organic synthesis, the true value of a compound often lies in its ability to serve as a precursor for more complex molecular architectures. 5-Benzyl-2,6-dimethylpyrimidin-4-ol, with its array of functional groups, is well-positioned to act as a versatile building block for the construction of novel heterocyclic systems and chemical scaffolds.

Precursor in the Synthesis of Complex Heterocyclic Systems

The pyrimidine (B1678525) ring is a key component in a multitude of biologically active compounds and functional materials. The reactivity of the pyrimidin-4-ol moiety allows for its transformation into a variety of other functional groups, paving the way for the synthesis of more intricate molecular structures. For instance, the hydroxyl group can be converted into a leaving group, such as a halide or a tosylate, enabling nucleophilic substitution reactions at the C4 position. This strategy is commonly employed in the synthesis of fused heterocyclic systems, where the pyrimidine ring is annulated with other rings.

While specific examples detailing the use of this compound as a direct precursor in the synthesis of complex heterocyclic systems are not extensively documented in the current literature, the reactivity patterns of analogous pyrimidin-4-ols provide a clear indication of its synthetic potential. For example, related pyrimidine derivatives have been utilized as starting materials for the synthesis of quinolines and other polycyclic aromatic compounds. nih.gov The general synthetic strategies often involve the condensation of the pyrimidine derivative with a suitable bifunctional reagent, leading to the formation of a new ring fused to the pyrimidine core.

The presence of the benzyl (B1604629) group at the C5 position and the methyl groups at the C2 and C6 positions can influence the regioselectivity of these reactions, potentially leading to the formation of unique and previously inaccessible heterocyclic frameworks. Further research into the reactivity of this compound is warranted to fully explore its utility as a precursor for complex heterocyclic systems.

Intermediate for Novel Chemical Scaffolds and Ring Systems

The concept of "building blocks" in chemistry refers to essential starting materials used to construct complex molecules. researchgate.net this compound fits this description perfectly, offering a pre-functionalized scaffold that can be further elaborated into a diverse range of novel chemical structures. The inherent reactivity of the pyrimidine ring, coupled with the potential for modification of the benzyl and methyl substituents, provides a rich platform for chemical diversification.

The synthesis of novel chemical scaffolds is a critical endeavor in drug discovery and materials science, as it allows for the exploration of new regions of chemical space. The pyrimidine core of this compound can be considered a "privileged structure," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. By strategically modifying the substituents on the pyrimidine ring, chemists can fine-tune the steric and electronic properties of the molecule, thereby tailoring its interactions with biological targets or its performance in materials applications.

While the direct application of this compound as an intermediate for a specific, widely recognized chemical scaffold is yet to be prominently featured in the literature, its structural motifs are present in a variety of compounds with interesting biological activities. For instance, pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, and the development of new synthetic routes to functionalized pyrimidines is an active area of research. beilstein-journals.org

Ligand Design and Coordination Chemistry